DL-Aspartic acid dimethyl ester hydrochloride
Overview
Description
DL-Aspartic acid dimethyl ester hydrochloride is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound has the chemical formula C6H12ClNO4 and a molecular weight of 197.62 g/mol . It is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
DL-Aspartic acid dimethyl ester hydrochloride, also known as H-DL-Asp(OMe)-OMe.HCl, is a derivative of aspartic acid Aspartic acid derivatives are known to influence the secretion of anabolic hormones , suggesting that they may interact with hormone receptors or enzymes involved in hormone synthesis.
Mode of Action
Amino acid derivatives like this compound are known to play a role in various physiological processes . They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
Given its role in influencing the secretion of anabolic hormones , it may be involved in the regulation of metabolic pathways related to energy production and muscle function.
Result of Action
Its role in influencing the secretion of anabolic hormones suggests that it may have effects on muscle growth and recovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Aspartic acid dimethyl ester hydrochloride can be synthesized through the esterification of DL-aspartic acid with methanol in the presence of hydrochloric acid. The reaction typically involves refluxing DL-aspartic acid with an excess of methanol and a catalytic amount of hydrochloric acid. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
DL-Aspartic acid dimethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield DL-aspartic acid.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a strong acid or base.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products Formed
Hydrolysis: Produces DL-aspartic acid.
Substitution: Yields various substituted derivatives depending on the reagents used.
Scientific Research Applications
DL-Aspartic acid dimethyl ester hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to amino acid metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
- L-Aspartic acid dimethyl ester hydrochloride
- N-Acetyl-DL-aspartic acid
- DL-Threonine methyl ester hydrochloride
- DL-Tryptophan methyl ester hydrochloride
Uniqueness
DL-Aspartic acid dimethyl ester hydrochloride is unique due to its specific esterification of both carboxyl groups of DL-aspartic acid. This dual esterification imparts distinct chemical properties, making it particularly useful in specific synthetic and research applications .
Biological Activity
DL-Aspartic acid dimethyl ester hydrochloride (CAS Number: 14358-33-9) is a synthetic amino acid derivative that has garnered attention for its biological activity and applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. This article explores the compound's biological mechanisms, biochemical pathways, and relevant research findings.
- Molecular Formula : C₆H₁₁NO₄·HCl
- Molecular Weight : 197.62 g/mol
- Purity : Generally >99% in commercial preparations .
This compound functions primarily as a synthetic intermediate in the synthesis of various compounds, including MK-7246, which has antagonistic activity on the CRTH2 receptor. This receptor is involved in inflammatory responses and plays a role in conditions such as asthma and allergic reactions.
Biochemical Pathways
The compound is implicated in several metabolic pathways:
- Prostaglandin D2 Pathway : It is involved in the metabolism of arachidonic acid, which is crucial for inflammatory processes.
- Nitrogen and Carbon Metabolism : As an aspartic acid derivative, it participates in amino acid metabolism, influencing nitrogen balance and energy production within cells.
Neurotransmitter Modulation
Research indicates that D-aspartic acid (D-Asp), a component of this compound, plays a significant role in neurotransmission. It has been shown to influence the release of hormones and neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions .
Neurodegenerative Research
A study utilized chiral liquid chromatography coupled with tandem mass spectrometry to measure levels of D-Asp in mouse brain tissues. The findings suggest that D-Asp may be linked to neurodegenerative processes, highlighting its potential as a biomarker for conditions like Alzheimer's disease .
Case Studies
- Chiral Separation Study : A study focused on the extraction and quantification of D-Asp from brain tissues demonstrated the compound's role in monitoring neurodegenerative diseases. The researchers successfully isolated D-Asp using advanced chromatography techniques, providing insights into its physiological relevance .
- Synthesis of Therapeutics : this compound has been employed as a building block in synthesizing novel therapeutic agents. Its unique reactivity allows for the creation of complex molecules that may have enhanced biological activities compared to their parent compounds .
Comparison with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Synthetic Amino Acid | Neurotransmitter modulation |
L-Aspartic Acid Dimethyl Ester Hydrochloride | Synthetic Amino Acid | Similar metabolic pathways |
N-Acetyl-DL-Aspartic Acid | Acetylated Derivative | Potentially reduced biological activity |
Carbobenzoxy-DL-Aspartic Acid | Protected Amino Acid | Used in peptide synthesis |
The D-isomer of aspartic acid exhibits distinct biological activities compared to its L-isomer counterpart, making it particularly valuable for research into D-amino acids' roles in biological systems .
Summary of Findings
This compound demonstrates significant biological activity through its involvement in neurotransmitter modulation and metabolic processes. Its applications extend from fundamental biochemical research to potential therapeutic developments. The ongoing research into its mechanisms and effects continues to reveal its importance within both academic and clinical contexts.
Future Directions
Further studies are needed to elucidate the full range of biological effects associated with this compound. Investigating its interactions at the molecular level could lead to novel therapeutic strategies for neurodegenerative diseases and other conditions influenced by amino acid metabolism.
Properties
IUPAC Name |
dimethyl 2-aminobutanedioate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4.ClH/c1-10-5(8)3-4(7)6(9)11-2;/h4H,3,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLXWGDXZOYUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32213-95-9, 14358-33-9 | |
Record name | Dimethyl L-aspartate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032213959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 32213-95-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dimethyl 2-aminobutanedioate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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